

# 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde physical properties

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## Compound of Interest

Compound Name: 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

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An In-Depth Technical Guide to the Physicochemical Properties and Applications of **6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde**

## Executive Summary

This technical guide provides a comprehensive overview of **6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde**, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We delve into its core physical and chemical properties, provide a validated, step-by-step synthesis protocol, and discuss its strategic importance in modern pharmacology. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" found in numerous pharmacologically active compounds, and the functional handles on this specific derivative make it exceptionally valuable for constructing diverse chemical libraries for lead discovery and optimization.<sup>[1]</sup> This document consolidates essential data, experimental rationale, and safety protocols to empower scientific teams in leveraging this versatile compound for their research and development objectives.

## The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The utility of **6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde** stems directly from its core bicyclic structure, which is a cornerstone of medicinal chemistry.<sup>[2]</sup> This scaffold is prevalent in

numerous approved drugs and clinical candidates, conferring favorable pharmacokinetic and pharmacodynamic properties.

- The "Privileged Scaffold" Concept: The imidazo[1,2-a]pyridine core is considered a privileged scaffold because it can bind to multiple, diverse biological targets with high affinity. Its rigid, planar structure and specific arrangement of nitrogen atoms allow for a variety of non-covalent interactions with protein active sites.
- Role of the 6-Chloro Substituent: The chlorine atom at the 6-position significantly influences the molecule's electronic properties and lipophilicity. This halogen can engage in halogen bonding, a crucial interaction in modern drug design, and can modulate metabolic stability, potentially blocking sites of oxidative metabolism.
- The 3-Carbaldehyde "Handle": The aldehyde group at the 3-position is the molecule's primary point of chemical reactivity, serving as a versatile synthetic handle.<sup>[1]</sup> It allows for a wide array of subsequent chemical transformations, including reductive amination, Wittig reactions, and condensations, enabling the straightforward synthesis of large and diverse compound libraries for high-throughput screening.<sup>[1]</sup>

## Core Physicochemical Properties

A thorough understanding of the compound's physical properties is fundamental for its effective use in experimental design, from reaction setup to formulation and screening.

### Identity and Nomenclature

Property	Value	Source
IUPAC Name	6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde	N/A
CAS Number	29096-59-1	<sup>[3]</sup> <sup>[4]</sup> <sup>[5]</sup>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClN <sub>2</sub> O	<sup>[3]</sup> <sup>[5]</sup> <sup>[6]</sup> <sup>[7]</sup>
Molecular Weight	180.59 g/mol	<sup>[3]</sup> <sup>[5]</sup>
InChIKey	FSRZPMAKLOSLMT-UHFFFAOYSA-N	<sup>[7]</sup>

## Physical State and Solubility Profile

Property	Description	Source
Appearance	White crystalline powder or solid.	[3][7]
Solubility	Soluble in dimethyl sulfoxide (DMSO) and chloroform; slightly soluble in water.	[3]
Purity (Typical)	≥97%	[7]

## Thermal Properties

Property	Value	Source
Melting Point	148-152 °C	[3]

## Synthesis and Purification: A Validated Protocol

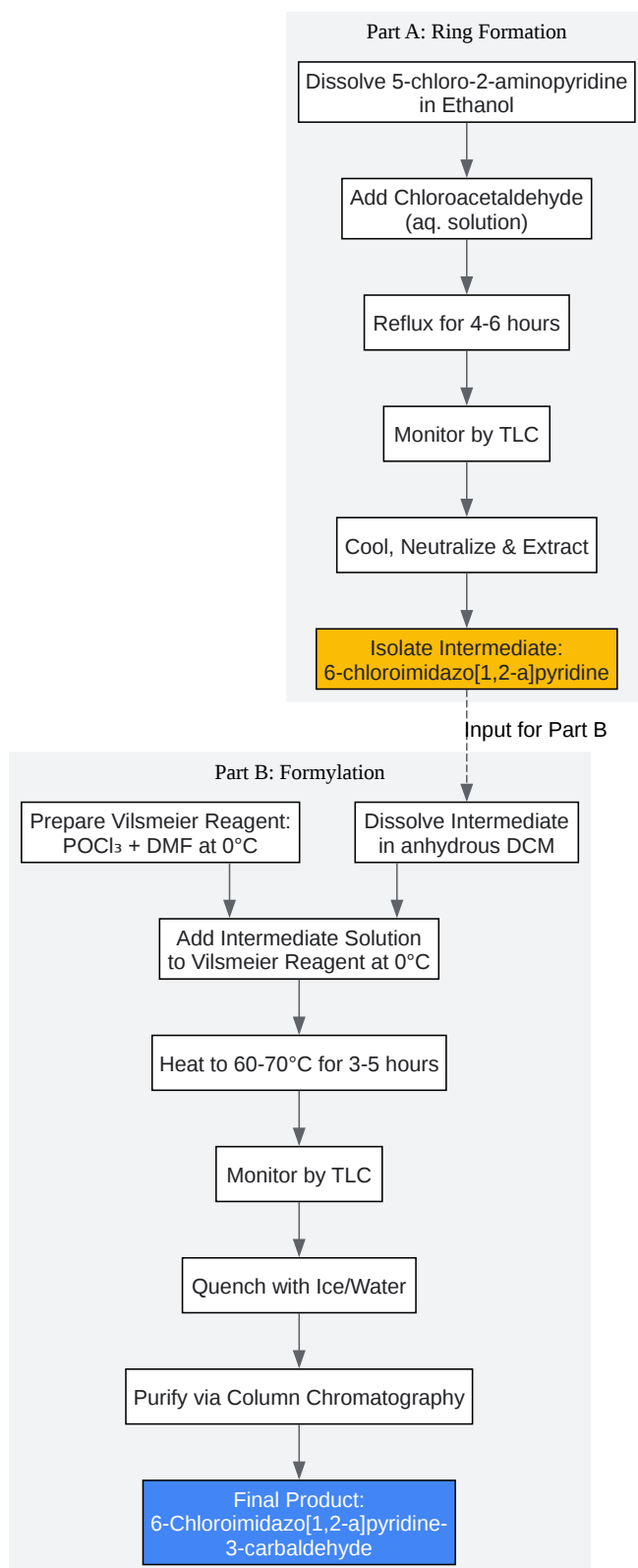
The synthesis of **6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde** is reliably achieved through a two-stage process involving the construction of the heterocyclic core followed by a regioselective formylation.[1]

## Rationale for the Two-Step Synthetic Strategy

The chosen pathway is efficient and demonstrates key principles of heterocyclic chemistry.

- **Cyclocondensation:** The initial step involves the condensation of 5-chloro-2-aminopyridine with chloroacetaldehyde.[1] This reaction builds the fused imidazo[1,2-a]pyridine ring system, a classic and robust method for creating this scaffold.
- **Vilsmeier-Haack Formylation:** To introduce the aldehyde group, the Vilsmeier-Haack reaction is employed.[1] This method is ideal for the regioselective formylation of electron-rich aromatic and heterocyclic systems. The reaction proceeds via an electrophilic substitution, with the Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) preferentially attacking the electron-rich 3-position of the imidazo[1,2-a]pyridine ring.[1]

## Diagram: Vilsmeier-Haack Synthesis Workflow



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Caption: Workflow for the two-part synthesis of the target compound.

## Detailed Step-by-Step Protocol

This protocol is based on established methodologies for the synthesis of this compound class.

[\[1\]](#)

### Part A: Synthesis of 6-Chloroimidazo[1,2-a]pyridine

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-aminopyridine (1.0 eq) in ethanol.
- **Reagent Addition:** To this solution, add chloroacetaldehyde (1.2 eq, typically a 50% aqueous solution) dropwise at room temperature.[\[1\]](#)
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.
- **Monitoring:** The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with an aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ).
- **Extraction and Isolation:** Extract the product into a suitable organic solvent, such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloroimidazo[1,2-a]pyridine intermediate. This intermediate can be purified further by column chromatography if necessary.

### Part B: Vilsmeier-Haack Formylation

- **Vilsmeier Reagent Preparation:** In a separate flask under an inert atmosphere (e.g., nitrogen), add anhydrous dimethylformamide (DMF). Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride ( $\text{POCl}_3$ , 2.0 eq) dropwise with vigorous stirring, ensuring the temperature is maintained below 5 °C.[\[1\]](#) **Causality Note:** This is a highly exothermic reaction; slow addition and cooling are critical to prevent uncontrolled side reactions.
- **Reagent Maturation:** After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

- **Substrate Addition:** Dissolve the 6-chloroimidazo[1,2-a]pyridine intermediate (1.0 eq) from Part A in anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.[\[1\]](#)
- **Reaction:** After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours.[\[1\]](#)
- **Monitoring:** Monitor the reaction's progress by TLC.
- **Quenching and Workup:** Once complete, cool the mixture in an ice bath and carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and water. Basify the aqueous solution with sodium bicarbonate or sodium hydroxide to precipitate the product.
- **Purification:** Collect the crude product by filtration, wash with water, and dry. Further purification is typically achieved by recrystallization or silica gel column chromatography to yield the final, pure **6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde**.

## Spectroscopic and Analytical Characterization

Rigorous structural confirmation is essential for ensuring the identity and purity of the synthesized compound. While specific spectra for this exact compound are not publicly cataloged in detail, the expected features can be reliably predicted based on its structure and data from closely related analogs.[\[8\]](#)[\[9\]](#)

- **<sup>1</sup>H NMR (Proton NMR):** The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons on the bicyclic ring system, as well as a characteristic downfield singlet for the aldehyde proton (typically  $\delta$  9-10 ppm).
- **<sup>13</sup>C NMR (Carbon NMR):** The carbon NMR will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The aldehyde carbonyl carbon will have a characteristic signal in the highly deshielded region of the spectrum (typically  $\delta$  180-190 ppm).
- **Mass Spectrometry (MS):** Electron Spray Ionization (ESI-MS) should show a prominent protonated molecular ion peak  $[M+H]^+$  at  $m/z$  corresponding to the compound's molecular weight (181.0). The isotopic pattern for a single chlorine atom (a ~3:1 ratio of M to M+2 peaks) would be a definitive confirmation of the compound's composition.

## Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

- Material Safety Data Sheet (MSDS) Synopsis: While having low acute toxicity under normal conditions, **6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde** is an organic chemical and may act as an irritant to the skin, eyes, and respiratory system.[3]
- Recommended Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at refrigerated temperatures (0-8 °C) is often recommended by suppliers.
- Handling Procedures: Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[3] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3] In case of contact, flush the affected area immediately with copious amounts of water and seek medical advice if irritation persists.[3]

## Conclusion: A Versatile Building Block for Future Discovery

**6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde** is more than just a chemical reagent; it is a strategic starting material for the development of novel therapeutics. Its well-defined physical properties, validated synthetic route, and the versatile reactivity of its aldehyde group make it an invaluable asset in medicinal chemistry. Its application as a core intermediate in synthesizing compounds for oncology, infectious diseases, and enzyme inhibition studies highlights its significant potential.[8][10] This guide provides the foundational knowledge required for scientists to confidently incorporate this powerful building block into their discovery pipelines.

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